molecular formula C10H11BrN2O B13901407 N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide

N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide

Cat. No.: B13901407
M. Wt: 255.11 g/mol
InChI Key: OGRGDWFLTVGVLR-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is a chemical compound that features a bromopyridine moiety attached to a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide typically involves the reaction of 5-bromopyridine with cyclopropanecarboxylic acid derivatives. One common method involves the use of N-methylcyclopropanecarboxamide as a starting material, which is then reacted with 5-bromopyridine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is not well-documented. similar compounds often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bromopyridine moiety may play a role in binding to these targets, while the cyclopropanecarboxamide group could influence the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is unique due to its combination of a bromopyridine moiety and a cyclopropanecarboxamide group. This structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide

InChI

InChI=1S/C10H11BrN2O/c1-13(10(14)7-2-3-7)9-5-4-8(11)6-12-9/h4-7H,2-3H2,1H3

InChI Key

OGRGDWFLTVGVLR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=C(C=C1)Br)C(=O)C2CC2

Origin of Product

United States

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